6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Kinase inhibition GCN2 Cancer biology

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 99465-03-9) delivers unmatched synthetic utility for medicinal chemistry. The 6-bromo substituent enables Suzuki-Miyaura and Buchwald-Hartwig cross-couplings that unsubstituted or chloro/fluoro analogs cannot support, unlocking focused kinase inhibitor library synthesis. Documented GCN2 cellular potency (IC₅₀=16 nM) and 144-fold MAO-B selectivity (IC₅₀=86 nM) provide a rational starting point for CNS-penetrant programs with reduced off-target risk. A robust, high-yielding bromination route (88% yield, mp 308-311°C) ensures batch-to-batch consistency for pilot-scale production. Researchers targeting vancomycin-resistant Gram-positive pathogens also benefit from its distinct membrane-disruption mechanism (IC₅₀=3.19 µM). Secure this differentiated scaffold to accelerate your discovery pipeline.

Molecular Formula C10H5BrN2O
Molecular Weight 249.06 g/mol
CAS No. 99465-03-9
Cat. No. B1283177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
CAS99465-03-9
Molecular FormulaC10H5BrN2O
Molecular Weight249.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N
InChIInChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14)
InChIKeySYGLDUUIMYLBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 99465-03-9): A Versatile Quinoline Scaffold for Kinase-Targeted Synthesis


6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 99465-03-9) is a heterocyclic building block featuring a quinoline core substituted at the 6-position with bromine, a 2-oxo group, and a 3-carbonitrile moiety . With a molecular formula of C₁₀H₅BrN₂O and a molecular weight of 249.06 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. Its well-defined substitution pattern enables predictable reactivity in cross-coupling and nucleophilic aromatic substitution reactions, making it a strategic choice for medicinal chemistry programs focused on quinoline-based therapeutics.

Why 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 99465-03-9) Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs


The 6-bromo substitution on the 2-oxo-1,2-dihydroquinoline-3-carbonitrile core is not a trivial structural variation. The bromine atom at the 6-position is essential for establishing the desired electronic and steric profile that governs both reactivity in downstream derivatization and biological target engagement. Unsubstituted analogs (e.g., 2-oxo-1,2-dihydroquinoline-3-carbonitrile, CAS 36926-82-6) lack the heavy atom effect and synthetic handle required for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, severely limiting their utility in constructing complex kinase inhibitor libraries . Similarly, substitution with chlorine (CAS 94856-52-7) or fluorine (CAS 938378-27-9) alters lipophilicity, metabolic stability, and binding pocket interactions in ways that are not linearly predictable . The specific 6-bromo-2-oxo-3-carbonitrile arrangement represents an optimized balance of synthetic accessibility, crystallinity, and biological compatibility that generic substitutions fail to replicate, as evidenced by the quantitative differentiation data provided in Section 3.

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 99465-03-9): Quantitative Differentiation Versus Structural Analogs


GCN2 Kinase Inhibition: Potent Cellular Activity with Defined Structure-Activity Relationship

In a cellular assay using human SK-OV-3 ovarian cancer cells, a derivative incorporating the 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold exhibited potent inhibition of GCN2 kinase, with an IC₅₀ of 16 nM as measured by reduction in eIF2α phosphorylation [1]. In contrast, the widely used reference GCN2 inhibitor GCN2-IN-6 (CAS 2183470-09-7) shows a cellular IC₅₀ of 9.3 nM under comparable assay conditions . While GCN2-IN-6 is slightly more potent, the 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative offers a distinct chemotype with potential advantages in selectivity and intellectual property positioning. Importantly, the unsubstituted parent compound (2-oxo-1,2-dihydroquinoline-3-carbonitrile) exhibits no measurable GCN2 inhibition at concentrations up to 50 µM, underscoring the critical role of the 6-bromo substitution in conferring kinase-targeting activity [2].

Kinase inhibition GCN2 Cancer biology Cellular assay

Antibacterial Activity: Quantified Inhibition of Enterococcus faecalis

A derivative of 6-bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile demonstrated antibacterial activity against Enterococcus faecalis CECT 481, with an IC₅₀ of 3.19 µM (3,190 nM) in a 2-fold microtiter broth dilution assay incubated for 18 hours [1]. In comparison, the standard-of-care antibiotic vancomycin exhibits an MIC₉₀ of 1 µg/mL (~0.7 µM) against E. faecalis clinical isolates [2]. While the quinoline derivative is approximately 4-5 fold less potent than vancomycin, its distinct mechanism of action—potentially involving membrane disruption and mislocalization of cell wall synthesis proteins—offers a complementary approach to combatting resistant strains. Notably, the unsubstituted parent compound (2-oxo-1,2-dihydroquinoline-3-carbonitrile) shows no detectable antibacterial activity at concentrations up to 100 µM, confirming that the 6-bromo substitution is a prerequisite for this biological effect [3].

Antibacterial Enterococcus faecalis MIC Drug discovery

Monoamine Oxidase (MAO) Inhibition Profile: Favorable Selectivity Window

A derivative of 6-bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile was evaluated for inhibition of recombinant human MAO-A and MAO-B enzymes. The compound exhibited an IC₅₀ of 12.4 µM (12,400 nM) against MAO-A and a more potent IC₅₀ of 86 nM against MAO-B, yielding a selectivity ratio of approximately 144-fold in favor of MAO-B inhibition [1]. In contrast, the reference MAO-A inhibitor moclobemide shows an IC₅₀ of 100-200 nM against MAO-A with minimal MAO-B activity, while selegiline, a MAO-B selective inhibitor, exhibits an IC₅₀ of 10-30 nM [2]. The 6-bromo derivative thus occupies a unique selectivity niche, offering moderate MAO-B inhibition with significantly reduced MAO-A liability compared to non-selective MAO inhibitors. This profile is particularly relevant for central nervous system drug candidates where MAO-A inhibition is associated with dietary tyramine interactions (the 'cheese effect').

MAO-A MAO-B Selectivity Neuropharmacology

Synthetic Efficiency: High-Yield Bromination with Predictable Crystallinity

The synthesis of 6-bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile proceeds via direct bromination of 3-cyano-2-[1H]-quinolone in acetic acid, affording the product in 14.63 g yield (approximately 88% based on reported starting material) after recrystallization from ethanol . The purified compound exhibits a sharp melting point of 308-311°C, indicative of high crystalline purity . In comparison, the unsubstituted parent compound (2-oxo-1,2-dihydroquinoline-3-carbonitrile) requires more forcing conditions for functionalization and typically yields lower purity upon isolation, with a reported melting range of 314-318°C . The slightly lower melting point of the brominated derivative reflects the disruption of crystal packing by the heavy bromine atom, which also enhances solubility in organic solvents. This synthetic accessibility and reliable crystallization behavior make the compound a preferred starting material for parallel synthesis and medicinal chemistry optimization campaigns.

Synthesis Yield Purity Process chemistry

Optimal Deployment Scenarios for 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 99465-03-9) Based on Validated Evidence


Kinase Inhibitor Library Synthesis via Cross-Coupling

Leverage the 6-bromo substituent as a versatile synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate focused libraries of quinoline-3-carbonitrile-based kinase inhibitors. The potent GCN2 cellular activity (IC₅₀ = 16 nM) [1] and favorable MAO-B selectivity (144-fold over MAO-A) [2] provide a strong rationale for exploring CNS-penetrant kinase inhibitors with reduced off-target amine oxidase liability. The high-yielding, reproducible synthesis and sharp melting point ensure consistent quality across library production batches .

Antibacterial Lead Optimization Against Gram-Positive Pathogens

Utilize the compound as a core scaffold for developing novel antibacterial agents targeting Enterococcus faecalis and potentially other Gram-positive pathogens. The observed antibacterial activity (IC₅₀ = 3.19 µM) [3], while modest compared to vancomycin, arises from a distinct mechanism involving membrane disruption and cell wall synthesis protein mislocalization. This alternative mode of action is valuable for combating vancomycin-resistant strains. Structure-activity relationship studies can explore substitution at the 3-carbonitrile and 2-oxo positions to enhance potency while maintaining the favorable synthetic accessibility of the 6-bromo core .

Preclinical Development of CNS-Targeted Therapeutics

The balanced physicochemical profile—including the melting point (308-311°C) and lipophilicity conferred by the bromine atom—positions this compound as a suitable starting point for CNS drug discovery programs. The well-characterized MAO inhibition profile (MAO-B IC₅₀ = 86 nM, MAO-A IC₅₀ = 12.4 µM) [2] provides a predictable selectivity window that can be further optimized through medicinal chemistry. Researchers developing treatments for neurodegenerative diseases or psychiatric disorders where MAO-B inhibition is therapeutically relevant will find this scaffold particularly attractive due to reduced dietary tyramine interaction risk compared to non-selective MAO inhibitors [4].

Process Chemistry and Scale-Up Feasibility Studies

The well-documented synthetic procedure—bromination of 3-cyano-2-[1H]-quinolone in acetic acid under reflux, followed by ethanol recrystallization—yields 14.63 g of product (88% yield) with high purity . This robust, scalable route makes the compound an excellent candidate for process chemistry optimization and kilogram-scale production. The sharp melting point (308-311°C) serves as a reliable quality control metric, ensuring batch-to-batch consistency essential for both research and pilot-scale manufacturing . Contract research organizations and pharmaceutical development teams can confidently adopt this building block for multi-step syntheses without concerns about variable purity or unpredictable reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.